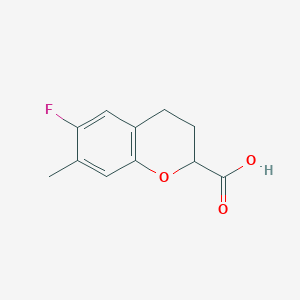![molecular formula C13H9NO2 B11891689 5H-Indeno[1,2-b]pyridine-5-carboxylic acid CAS No. 115623-53-5](/img/structure/B11891689.png)
5H-Indeno[1,2-b]pyridine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indeno[1,2-b]pyridine-5-carboxylic acid is a heterocyclic organic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with an indene moiety, making it a polycyclic aromatic hydrocarbon. Its molecular formula is C_12H_9NO_2, and it is known for its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 1-indanone in the presence of ammonium acetate and acetic acid as a catalyst . This method allows for the direct formation of the compound through a sequential multicomponent reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5H-Indeno[1,2-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Indeno[1,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as topoisomerase enzymes. By inhibiting these enzymes, the compound interferes with DNA replication and transcription, leading to its anticancer effects. The presence of the pyridine ring allows for resonance stabilization of intermediates, enhancing its reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including analgesic, anti-inflammatory, and antiviral properties.
Spiro-indeno[1,2-b]pyridine: Noted for its synthetic versatility and biological activity.
Uniqueness
5H-Indeno[1,2-b]pyridine-5-carboxylic acid stands out due to its specific fusion of the pyridine and indene rings, which imparts unique chemical and biological properties. Its ability to inhibit topoisomerase enzymes and its potential as an anticancer agent highlight its distinctiveness among similar compounds.
Propiedades
Número CAS |
115623-53-5 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
5H-indeno[1,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C13H9NO2/c15-13(16)11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H,(H,15,16) |
Clave InChI |
UHTGCTBHFHVONQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,5-dimethyl-4-(1H-pyrrolo[3,2-b]pyridin-6-yl)isoxazole](/img/structure/B11891654.png)

![4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11891661.png)



![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)

